Cas no 401567-96-2 (4-Bromo-1-(piperazin-1-yl)isoquinoline)

4-Bromo-1-(piperazin-1-yl)isoquinoline is a heterocyclic compound featuring a brominated isoquinoline core linked to a piperazine moiety. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of bioactive molecules. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the piperazine group enhances solubility and binding affinity in target interactions. Its well-defined reactivity and stability make it suitable for applications in drug discovery, especially in the development of kinase inhibitors or CNS-targeting agents. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
4-Bromo-1-(piperazin-1-yl)isoquinoline structure
401567-96-2 structure
Product name:4-Bromo-1-(piperazin-1-yl)isoquinoline
CAS No:401567-96-2
MF:C13H14BrN3
MW:292.17436170578
MDL:MFCD08437050
CID:325796
PubChem ID:17750603

4-Bromo-1-(piperazin-1-yl)isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-(piperazin-1-yl)isoquinoline
    • 4-bromo-1-piperazin-1-ylisoquinoline
    • 4-Bromo-1-piperazin-1-yl-isoquinoline
    • Isoquinoline,4-bromo-1-(1-piperazinyl)-
    • 4-bromanyl-1-piperazin-1-yl-isoquinoline
    • SB37048
    • FT-0644586
    • 401567-96-2
    • CS-0452150
    • SCHEMBL2709887
    • DTXSID60590598
    • A824941
    • DB-049540
    • MDL: MFCD08437050
    • Inchi: InChI=1S/C13H14BrN3/c14-12-9-16-13(17-7-5-15-6-8-17)11-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2
    • InChI Key: OCIYHIDIWCIADH-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CN=C2N3CCNCC3)Br

Computed Properties

  • Exact Mass: 291.03700
  • Monoisotopic Mass: 291.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.16000
  • LogP: 2.80070

4-Bromo-1-(piperazin-1-yl)isoquinoline Security Information

4-Bromo-1-(piperazin-1-yl)isoquinoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-1-(piperazin-1-yl)isoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0207-5g
4-Bromo-1-piperazin-1-yl-isoquinoline
401567-96-2 96%
5g
¥23677.34 2025-01-21
Chemenu
CM143777-1g
4-Bromo-1-piperazin-1-yl-isoquinoline
401567-96-2 95%
1g
$830 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0207-500mg
4-Bromo-1-piperazin-1-yl-isoquinoline
401567-96-2 96%
500mg
¥3383.69 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522817-500mg
4-Bromo-1-(piperazin-1-yl)isoquinoline
401567-96-2 98%
500mg
¥4397.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522817-1g
4-Bromo-1-(piperazin-1-yl)isoquinoline
401567-96-2 98%
1g
¥8878.00 2024-05-15
Chemenu
CM143777-1g
4-Bromo-1-piperazin-1-yl-isoquinoline
401567-96-2 95%
1g
$*** 2023-05-30
Alichem
A139002510-1g
4-Bromo-1-(piperazin-1-yl)isoquinoline
401567-96-2 95%
1g
$749.70 2023-09-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0207-1g
4-Bromo-1-piperazin-1-yl-isoquinoline
401567-96-2 96%
1g
5919.34CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0207-500mg
4-Bromo-1-piperazin-1-yl-isoquinoline
401567-96-2 96%
500mg
3383.69CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0207-5g
4-Bromo-1-piperazin-1-yl-isoquinoline
401567-96-2 96%
5g
23677.34CNY 2021-05-08

Additional information on 4-Bromo-1-(piperazin-1-yl)isoquinoline

Recent Advances in the Study of 4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS: 401567-96-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS: 401567-96-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its isoquinoline core and piperazine substitution, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.

One of the most notable advancements in the study of 4-Bromo-1-(piperazin-1-yl)isoquinoline is its application in the design of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized this compound as a building block to develop selective inhibitors for specific kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. These inhibitors have shown efficacy in preclinical models, highlighting the compound's versatility in drug discovery.

In addition to its role in kinase inhibition, 4-Bromo-1-(piperazin-1-yl)isoquinoline has been investigated for its potential in modulating protein-protein interactions (PPIs). PPIs are increasingly recognized as attractive targets for therapeutic intervention, given their involvement in numerous biological processes. Recent studies have demonstrated that derivatives of this compound can disrupt specific PPIs, offering new avenues for the treatment of diseases such as neurodegenerative disorders and infectious diseases.

The synthetic accessibility of 4-Bromo-1-(piperazin-1-yl)isoquinoline has also been a focal point of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating further exploration of its pharmacological properties. For instance, researchers have developed novel catalytic systems and green chemistry approaches to optimize the synthesis process, reducing costs and environmental impact while maintaining high yields and purity.

Furthermore, the pharmacokinetic and toxicological profiles of 4-Bromo-1-(piperazin-1-yl)isoquinoline and its derivatives have been evaluated in recent studies. These investigations have provided valuable insights into the compound's bioavailability, metabolic stability, and safety, which are critical for its transition from preclinical to clinical development. Preliminary results suggest that the compound exhibits favorable pharmacokinetic properties, with minimal off-target effects, making it a promising candidate for further development.

In conclusion, the recent research on 4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS: 401567-96-2) underscores its potential as a versatile scaffold in drug discovery and chemical biology. Its applications in kinase inhibition, protein-protein interaction modulation, and synthetic chemistry highlight its broad utility. As researchers continue to explore its properties and optimize its derivatives, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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(CAS:401567-96-2)4-Bromo-1-(piperazin-1-yl)isoquinoline
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